Substitution Position (5- vs. 3-Azepanone): Impact on Hydrogen-Bond Donor/Acceptor Profile and Ligand Efficiency
The target compound bears the 1,2,3-triazole at the azepanone 5-position, whereas the closest commercial analog, 3-(3-amino-1H-1,2,4-triazol-1-yl)azepan-2-one (CAS 1178800-88-8), carries a 1,2,4-triazole at the 3-position . This positional shift alters the spatial relationship between the triazole and the lactam NH/C=O. The target compound has zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3), compared to the 3-amino analog which carries an additional –NH₂ group (HBD ≥ 2, HBA ≥ 5) . The lower HBD count of the target compound predicts superior passive membrane permeability (logP ~0.8–1.4 estimated range based on the ε-caprolactam scaffold) and reduced promiscuity relative to the more polar 3-amino congener, as HBD count is a primary determinant of oral bioavailability in the Rule of Five framework [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | HBD = 0; MW = 180.21; Molecular Formula = C₈H₁₂N₄O |
| Comparator Or Baseline | 3-(3-Amino-1H-1,2,4-triazol-1-yl)azepan-2-one (CAS 1178800-88-8): HBD ≥ 2 (primary amine); MW = 195.22; Molecular Formula = C₈H₁₃N₅O |
| Quantified Difference | ΔHBD = –2; ΔMW = –15.01 g/mol; the target has fewer HBDs and lower molecular weight |
| Conditions | Calculated physicochemical parameters based on molecular structure; cLogP estimation from scaffold class |
Why This Matters
Lower HBD count and smaller MW confer higher predicted passive permeability and lower likelihood of transporter-mediated efflux, making the target compound a more attractive fragment or lead scaffold for CNS- or intracellular-target programs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. Establishes HBD ≤ 5, HBA ≤ 10, MW ≤ 500, cLogP ≤ 5 as predictors of oral absorption. View Source
